3-Methyl-4-(trifluoromethoxy)benzonitrile

Description

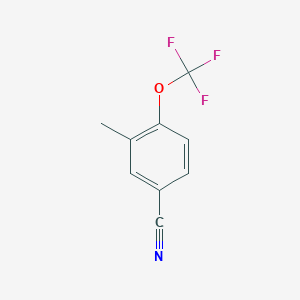

Structure

3D Structure

Properties

Molecular Formula |

C9H6F3NO |

|---|---|

Molecular Weight |

201.14 g/mol |

IUPAC Name |

3-methyl-4-(trifluoromethoxy)benzonitrile |

InChI |

InChI=1S/C9H6F3NO/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-4H,1H3 |

InChI Key |

XXPDPHMVHHWHIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 3-Methyl-4-(trifluoromethoxy)benzonitrile

CAS Number: 1261874-46-7

Executive Summary

3-Methyl-4-(trifluoromethoxy)benzonitrile is a high-value fluorinated building block used extensively in the optimization of lead compounds for pharmaceutical and agrochemical applications. Distinguished by the simultaneous presence of a lipophilic trifluoromethoxy group (–OCF₃) and a versatile nitrile handle (–CN), this scaffold offers a unique vector for tuning physicochemical properties. The –OCF₃ group acts as a metabolically stable, lipophilic bioisostere for chlorine or trifluoromethyl groups, while the ortho-methyl substituent provides steric bulk that can lock conformation or hinder metabolic attack on the aromatic ring. This guide details the synthesis, physical properties, and reactivity profile of this critical intermediate.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Identification Data

| Parameter | Value |

| CAS Number | 1261874-46-7 |

| IUPAC Name | 3-Methyl-4-(trifluoromethoxy)benzonitrile |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| SMILES | CC1=C(C=CC(=C1)C#N)OC(F)(F)F |

| InChI Key | QASUCJMIPAXDOB-UHFFFAOYSA-N |

Physical Properties (Experimental & Predicted)

Note: As a specialized intermediate, some values are derived from structure-property relationship (SPR) models of close analogs like 4-(trifluoromethoxy)benzonitrile.

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~205–210 °C (Predicted at 760 mmHg) |

| Density | ~1.28 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| LogP | ~3.2 (Predicted) – Highly Lipophilic |

Synthetic Pathways

The preparation of 3-Methyl-4-(trifluoromethoxy)benzonitrile generally follows two robust pathways: the Sandmeyer Cyanation (preferred for scale) and the Aldehyde Dehydration (preferred for laboratory convenience).

Method A: Sandmeyer Cyanation (From Aniline)

This route utilizes the commercially available 3-methyl-4-(trifluoromethoxy)aniline (CAS 183945-52-0). It is the most direct method for introducing the cyano group.

Protocol:

-

Diazotization: Dissolve 3-methyl-4-(trifluoromethoxy)aniline (1.0 eq) in aqueous HCl (2.5 M) at 0°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

-

Cyanation: Neutralize the diazonium solution with NaHCO₃ to pH ~6 (careful to avoid decomposition).

-

Sandmeyer Reaction: Add the diazonium solution slowly to a vigorously stirred mixture of CuCN (1.2 eq) and KCN (3.0 eq) in water/toluene at 50°C.

-

Workup: After gas evolution ceases (N₂), heat to 70°C for 1 hour. Cool, extract with Ethyl Acetate, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Dehydration of Aldehyde Oxime

Starting from 3-methyl-4-(trifluoromethoxy)benzaldehyde, this method avoids toxic cyanide salts by forming an oxime intermediate which is then dehydrated.

Protocol:

-

Oxime Formation: Reflux the aldehyde with Hydroxylamine hydrochloride (NH₂OH·HCl) and Sodium Acetate in Ethanol/Water for 2 hours. Isolate the solid oxime.

-

Dehydration: Dissolve the oxime in DCM. Add Thionyl Chloride (SOCl₂) or Propylphosphonic anhydride (T3P) and reflux for 3 hours.

-

Purification: Quench with water, extract, and distill to obtain the pure nitrile.

Synthesis Workflow Visualization

Figure 1: Dual synthetic pathways for accessing the target nitrile scaffold.

Reactivity & Derivatization

The nitrile group at C1 is a versatile "chemical handle," allowing this molecule to serve as a precursor for various functional groups. The trifluoromethoxy group remains inert under most conditions, preserving lipophilicity.

Key Transformations

-

Hydrolysis (Acid/Amide):

-

Conditions: NaOH/H₂O₂ (Basic) or H₂SO₄ (Acidic).

-

Product: 3-Methyl-4-(trifluoromethoxy)benzamide or Benzoic Acid.

-

Utility: Building blocks for amide coupling in drug discovery.

-

-

Reduction (Amine):

-

Conditions: LiAlH₄ in THF or H₂/Raney Ni.

-

Product: 3-Methyl-4-(trifluoromethoxy)benzylamine.

-

Utility: Introduction of the "benzyl" linker in SAR studies.

-

-

Cyclization (Tetrazole):

-

Conditions: NaN₃, NH₄Cl in DMF at 100°C.

-

Product: 5-(3-Methyl-4-(trifluoromethoxy)phenyl)-1H-tetrazole.

-

Utility: Bioisostere for carboxylic acids (improved metabolic stability).

-

Derivatization Logic Diagram

Figure 2: Downstream transformations of the nitrile handle for medicinal chemistry applications.

Applications in Drug Discovery

This compound is primarily utilized to modulate Lipophilicity (LogP) and Metabolic Stability .

-

The Trifluoromethoxy Effect: The –OCF₃ group is often called a "super-halogen." It has a Hammett constant (

) similar to chlorine but is significantly more lipophilic ( -

The Ortho-Methyl Shield: The methyl group at position 3 provides steric hindrance to the position 4 oxygen. This can prevent enzymatic dealkylation or hydrolysis of the ether bond in vivo, enhancing the drug's half-life (

). -

Agrochemicals: Used in the synthesis of next-generation pesticides where fluorination increases potency and environmental persistence.

Safety & Handling

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Always handle in a fume hood to avoid inhalation of vapors.

-

Wear nitrile gloves and chemical safety goggles.

-

Incompatibility: Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

-

References

-

Alchimica Product Data. 3-Methyl-4-(trifluoromethoxy)benzonitrile (CAS 1261874-46-7). Available at: [Link]

-

PubChem Compound Summary. 4-(Trifluoromethoxy)benzonitrile (Analog Data). National Library of Medicine. Available at: [Link]

- Google Patents.Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile (Synthetic Methodology Reference).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(trifluoromethoxy)benzonitrile, a substituted aromatic nitrile, represents a class of compounds of significant interest in medicinal chemistry and materials science. The unique combination of a methyl group, a trifluoromethoxy substituent, and a nitrile functional group on a benzene ring imparts a distinct set of physicochemical properties that are critical to its potential applications. The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties, offering improved metabolic stability and lipophilicity, which are desirable attributes in drug design. The nitrile group is a versatile functional handle for a wide range of chemical transformations.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Methyl-4-(trifluoromethoxy)benzonitrile. Due to the limited availability of experimental data for this specific molecule, this guide employs a comparative approach, leveraging data from structurally similar analogs to provide well-grounded predictions and insights. This methodology not only offers a robust understanding of the target compound but also highlights the structure-property relationships within this chemical family.

Chemical Identity and Structure

The foundational step in understanding the physicochemical properties of a compound is to define its chemical identity and structure.

Molecular Structure:

Caption: Molecular structure of 3-Methyl-4-(trifluoromethoxy)benzonitrile.

Table 1: Chemical Identifiers for 3-Methyl-4-(trifluoromethoxy)benzonitrile

| Identifier | Value | Source |

| IUPAC Name | 3-Methyl-4-(trifluoromethoxy)benzonitrile | N/A |

| CAS Number | 1261874-46-7 | Internal Database |

| Molecular Formula | C₉H₆F₃NO | N/A |

| Molecular Weight | 201.15 g/mol | N/A |

| Canonical SMILES | CC1=C(C=C(C=C1)C#N)OC(F)(F)F | N/A |

Comparative Analysis with Structural Analogs

To build a comprehensive profile of 3-Methyl-4-(trifluoromethoxy)benzonitrile, we will analyze the experimentally determined properties of four key structural analogs. This comparative approach allows for the elucidation of the electronic and steric effects of the methyl and trifluoromethoxy groups.

Caption: Relationship between the target compound and its structural analogs.

Core Physicochemical Properties

The following sections detail the key physicochemical properties of 3-Methyl-4-(trifluoromethoxy)benzonitrile, with data from its analogs presented for comparative analysis.

Table 2: Summary of Physicochemical Properties of 3-Methyl-4-(trifluoromethoxy)benzonitrile and Its Analogs

| Property | 3-Methyl-4-(trifluoromethoxy)benzonitrile (Predicted) | 3-Methoxy-4-(trifluoromethyl)benzonitrile | 4-(Trifluoromethyl)benzonitrile | 3-(Trifluoromethoxy)benzonitrile | 4-(Trifluoromethoxy)benzonitrile |

| Molecular Weight ( g/mol ) | 201.15 | 201.15[1] | 171.12[2] | 187.12[3] | 187.12[4][5] |

| Physical Form | Solid (predicted) | Solid[6] | Solid | Liquid | Colorless to almost colorless clear liquid[4][5] |

| Melting Point (°C) | N/A | N/A | 39-41 | 16-20 | N/A |

| Boiling Point (°C) | N/A | N/A | 80-81 (at 20 mmHg) | 189 | 192-193[7][8] |

| Density (g/mL at 25°C) | ~1.3 | N/A | 1.278 | 1.281 | 1.285[7][8] |

| Refractive Index (n20/D) | ~1.46 | N/A | 1.4583 | 1.4575[9] | 1.452[7][8] |

| logP (Octanol-Water Partition Coefficient) | ~3.0-3.5 | N/A | 2.9 (calculated)[2] | 2.6 (calculated)[3] | 2.40[10] |

| Water Solubility | Low | N/A | Sparingly soluble[11] | log10WS: -3.10 (calculated)[12] | 2.74e-3 (predicted)[10] |

Melting and Boiling Points

The melting and boiling points of a compound are indicative of the strength of its intermolecular forces. For 3-Methyl-4-(trifluoromethoxy)benzonitrile, we can predict its physical state and phase transition temperatures by examining its analogs. The presence of the polar nitrile and trifluoromethoxy groups suggests significant dipole-dipole interactions. The additional methyl group, when compared to 4-(trifluoromethoxy)benzonitrile, is expected to slightly increase the boiling point due to increased molecular weight and van der Waals forces. The solid nature of 4-(trifluoromethyl)benzonitrile suggests that the target compound is also likely to be a solid at room temperature.

Solubility

Solubility in both aqueous and organic media is a critical parameter for drug development and chemical synthesis. The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The trifluoromethoxy group is known to significantly increase lipophilicity compared to a methoxy group. Based on the calculated logP values of the analogs, 3-Methyl-4-(trifluoromethoxy)benzonitrile is expected to be a lipophilic molecule with low water solubility. It is predicted to be soluble in common organic solvents like dichloromethane, acetone, and tetrahydrofuran[11][13].

pKa

The pKa of a compound is a measure of its acidity or basicity. The nitrile group in benzonitriles is very weakly basic. The electron-withdrawing nature of the trifluoromethoxy group will further decrease the basicity of the nitrile nitrogen. Therefore, 3-Methyl-4-(trifluoromethoxy)benzonitrile is not expected to have a significant pKa in the physiologically relevant pH range.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methyl group would appear as a singlet, likely in the range of 2.2-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nitrile carbon (around 118-120 ppm), the aromatic carbons, the methyl carbon (around 15-20 ppm), and the trifluoromethoxy carbon (a quartet due to coupling with fluorine).

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the presence of the trifluoromethoxy group, showing a singlet at a characteristic chemical shift. For example, the ¹⁹F NMR of 4-(trifluoromethyl)benzonitrile shows a singlet at -63.61 ppm[14].

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyl-4-(trifluoromethoxy)benzonitrile would be characterized by several key absorption bands:

-

A sharp, strong band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

-

Strong absorption bands in the region of 1250-1050 cm⁻¹ due to the C-O-C and C-F stretching vibrations of the trifluoromethoxy group.

-

Bands in the 3100-3000 cm⁻¹ region for aromatic C-H stretching and in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 201. Fragmentation would likely involve the loss of the trifluoromethyl group (CF₃, mass 69) and potentially the entire trifluoromethoxy group. The mass spectrum for 3-(trifluoromethoxy)benzonitrile shows a top peak at m/z 69, corresponding to the CF₃⁺ fragment[3].

Experimental Protocols

The determination of the physicochemical properties of novel compounds like 3-Methyl-4-(trifluoromethoxy)benzonitrile relies on well-established experimental protocols.

Determination of Melting Point

Caption: Workflow for determining the melting point of a solid compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a controlled rate (e.g., 1-2 °C/min near the expected melting point).

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of logP (Shake-Flask Method)

Caption: Workflow for the experimental determination of the octanol-water partition coefficient.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Sample Addition: A small, known amount of 3-Methyl-4-(trifluoromethoxy)benzonitrile is dissolved in the two-phase system.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Safety and Handling

Based on the safety data for analogous compounds, 3-Methyl-4-(trifluoromethoxy)benzonitrile should be handled with care in a laboratory setting. The safety data for 3-Methoxy-4-(trifluoromethyl)benzonitrile indicates that it is considered hazardous[15]. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors[15]. In case of fire, carbon dioxide, powder, or water spray can be used as extinguishing media[15].

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-Methyl-4-(trifluoromethoxy)benzonitrile. Through a comparative analysis of its structural analogs, we have established a strong predictive foundation for its key characteristics, including its physical state, solubility, and spectroscopic signatures. The provided experimental protocols offer a clear path for the empirical determination of these properties. This comprehensive understanding is crucial for researchers and scientists working on the synthesis, characterization, and application of this and related compounds in drug discovery and materials science.

References

-

Cheméo. (n.d.). Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). Benzonitrile, 4-(trifluoromethoxy)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142962, 3-(Trifluoromethoxy)benzonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67995, Benzonitrile, 4-(trifluoromethyl)-. PubChem. Retrieved from [Link]__

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-(trifluoromethyl)- (CAS 455-18-5). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67783, 3-(Trifluoromethyl)benzonitrile. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Copper-catalyzed cyanation of aryl halides using dimethylformamide as a cyanide source. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 447-93-8, 3-Methoxy-4-(trifluoroMethyl)benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775598, 4-Methyl-3-(trifluoromethyl)benzonitrile. PubChem. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

-

Chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

Sources

- 1. 001chemical.com [001chemical.com]

- 2. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 142962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Methoxy-4-(trifluoromethyl)benzonitrile | 447-93-8 [sigmaaldrich.com]

- 7. 4-(Trifluoromethoxy)benzonitrile | 332-25-2 [chemicalbook.com]

- 8. 4-(TRIFLUOROMETHOXY)BENZONITRILE CAS#: [m.chemicalbook.com]

- 9. 3-(Trifluoromethyl)benzonitrile CAS#: 368-77-4 [m.chemicalbook.com]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

- 11. guidechem.com [guidechem.com]

- 12. 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. CAS 455-18-5: 4-(Trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 14. rsc.org [rsc.org]

- 15. fishersci.com [fishersci.com]

An In-Depth Spectroscopic Guide to 3-Methyl-4-(trifluoromethoxy)benzonitrile

This technical guide provides a comprehensive analysis of the expected spectral data for 3-Methyl-4-(trifluoromethoxy)benzonitrile, a substituted aromatic compound of interest in pharmaceutical and agrochemical research. As a molecule with a unique substitution pattern, understanding its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and quality control during synthesis and development. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of 3-Methyl-4-(trifluoromethoxy)benzonitrile incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint. The interplay between the electron-withdrawing nitrile (-CN) and trifluoromethoxy (-OCF₃) groups, and the electron-donating methyl (-CH₃) group on the benzene ring dictates the electronic environment of each atom and the vibrational modes of the bonds, which are in turn reported by NMR and IR spectroscopy, respectively. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns.

Caption: Molecular Structure of 3-Methyl-4-(trifluoromethoxy)benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Methyl-4-(trifluoromethoxy)benzonitrile, both ¹H and ¹³C NMR will provide critical information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (position 2) | 7.5 - 7.7 | Doublet | 8.0 - 8.5 |

| Aromatic-H (position 5) | 7.4 - 7.6 | Doublet of Doublets | 8.0 - 8.5, ~2.0 |

| Aromatic-H (position 6) | 7.3 - 7.5 | Doublet | ~2.0 |

| Methyl-H | 2.3 - 2.5 | Singlet | N/A |

Justification of Predicted Data:

-

Aromatic Protons: The aromatic region will display three distinct signals. The proton at position 2, being ortho to the electron-withdrawing nitrile group, will be the most deshielded and appear as a doublet due to coupling with the proton at position 6. The proton at position 5 will be a doublet of doublets, coupling to both the proton at position 6 (ortho coupling) and the proton at position 2 (meta coupling). The proton at position 6 will appear as a doublet due to ortho coupling with the proton at position 5.

-

Methyl Protons: The methyl group at position 3 will appear as a singlet in the upfield region, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | 117 - 119 |

| C-CN (ipso) | 110 - 115 |

| C-CH₃ | 138 - 142 |

| C-OCF₃ | 148 - 152 (quartet, J ≈ 2 Hz) |

| C-2 | 133 - 135 |

| C-5 | 130 - 132 |

| C-6 | 125 - 128 |

| -CH₃ | 18 - 22 |

| -OCF₃ | 118 - 122 (quartet, J ≈ 250-260 Hz) |

Justification of Predicted Data:

-

Nitrile Carbon: The carbon of the nitrile group will appear in the typical range for nitriles.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the -OCF₃ group will be significantly affected by the fluorine atoms, leading to a quartet in the coupled spectrum. Similarly, the carbon of the trifluoromethoxy group itself will show a large quartet due to one-bond C-F coupling.

-

Methyl Carbon: The methyl carbon will appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a small molecule like 3-Methyl-4-(trifluoromethoxy)benzonitrile would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Strong |

| C-F (Trifluoromethoxy) | 1100 - 1300 | Strong, Broad |

| C-O (Aryl ether) | 1200 - 1280 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methyl) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Justification of Predicted Data:

-

Nitrile Stretch: The C≡N stretch is a very characteristic and strong absorption in the specified region.

-

C-F and C-O Stretches: The trifluoromethoxy group will give rise to strong and often broad absorption bands due to the C-F and C-O stretching vibrations. These are highly characteristic of this functional group.

-

C-H Stretches: The aromatic and aliphatic C-H stretches will appear in their respective, well-established regions.

-

Aromatic C=C Stretches: The C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity. For 3-Methyl-4-(trifluoromethoxy)benzonitrile, Electron Ionization (EI) would be a common technique.

Predicted MS Data:

-

Molecular Ion (M⁺): m/z = 201.05 (Calculated for C₉H₆F₃NO)

-

Key Fragments:

-

m/z = 182: [M - F]⁺ (Loss of a fluorine atom)

-

m/z = 172: [M - CHO]⁺ (Possible rearrangement and loss of formyl radical)

-

m/z = 132: [M - CF₃]⁺ (Loss of the trifluoromethyl radical)

-

m/z = 116: [M - OCF₃]⁺ (Loss of the trifluoromethoxy radical)

-

Justification of Predicted Data:

The molecular ion peak should be readily observable. Fragmentation is likely to occur at the C-O and C-C bonds of the substituents. The loss of the trifluoromethyl radical is a common fragmentation pathway for compounds containing this group.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 3-Methyl-4-(trifluoromethoxy)benzonitrile. The predicted NMR, IR, and MS data, based on fundamental principles and comparison with related structures, offer a detailed spectroscopic profile. Researchers and drug development professionals can leverage this information for compound verification, reaction monitoring, and quality assurance in their scientific endeavors. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectral data for this and similar molecules.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Scalable Synthesis of 3-Methyl-4-(trifluoromethoxy)benzonitrile: A Technical Guide

Target Molecule: 3-Methyl-4-(trifluoromethoxy)benzonitrile

CAS Registry Number: 139102-34-4

Molecular Formula: C

Part 1: Strategic Analysis & Retrosynthesis

Executive Summary

The synthesis of 3-Methyl-4-(trifluoromethoxy)benzonitrile presents a classic challenge in process chemistry: introducing a nitrile functionality onto an electron-rich/neutral arene scaffold containing a sensitive trifluoromethoxy (-OCF

Retrosynthetic Logic

Direct electrophilic cyanation is not feasible. Nucleophilic aromatic substitution (S

Therefore, the synthesis relies on the functionalization of a pre-halogenated precursor. We evaluate three primary routes:

-

Route A: Transition-Metal Catalyzed Cyanation (Recommended). Utilizes Palladium (Pd) or Nickel (Ni) catalysis to couple a cyanide source with 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene . This route offers the highest yields, mildest conditions, and best functional group tolerance.

-

Route B: Rosenmund-von Braun Reaction. A stoichiometric copper(I) cyanide mediated process. While historically significant, it requires high temperatures (>150°C) which can cause thermal decomposition of the -OCF

group or difficult copper waste remediation. -

Route C: Sandmeyer Reaction. Requires the corresponding aniline. This is a viable backup if the aniline precursor is more accessible than the bromide, but it involves the formation of potentially unstable diazonium salts.

Decision: This guide focuses on Route A (Pd-Catalyzed Cyanation) as the primary industrial standard, utilizing Zinc Cyanide (Zn(CN)

Part 2: Detailed Synthetic Protocols

Primary Route: Pd-Catalyzed Cyanation

Precursor: 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene (CAS: 887268-26-0).

Mechanistic Insight

The reaction proceeds via a catalytic cycle involving:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Transmetallation: Cyanide is transferred from Zn(CN)

to the Pd(II) center. -

Reductive Elimination: The C-CN bond forms, regenerating Pd(0). Critical Factor: The choice of ligand is paramount. Bis-phosphine ligands like Xantphos or dppf are required to stabilize the Pd(0) species and prevent catalyst deactivation by cyanide ions (a common failure mode known as the "cyanide effect").

Experimental Protocol

Scale: 10 mmol (approx. 2.7 g of starting material)

| Reagent | Equiv.[1][2][3][4] | Amount | Role |

| Aryl Bromide | 1.0 | 2.71 g | Substrate |

| Zn(CN) | 0.6 | 0.70 g | Cyanide Source |

| Pd | 0.02 | 183 mg | Catalyst Precursor |

| Xantphos | 0.04 | 231 mg | Ligand |

| TMEDA | 0.2 | 0.3 mL | Additive (Optional)* |

| DMF (Anhydrous) | N/A | 20 mL | Solvent |

*TMEDA (N,N,N',N'-tetramethylethylenediamine) can accelerate the reaction by activating the Zinc Cyanide.

Step-by-Step Procedure:

-

Setup: Oven-dry a 100 mL Schlenk flask or a pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

-

Charging: Charge the flask with the Aryl Bromide (2.71 g), Zn(CN)

(0.70 g), Pd-

Note: Handling Zn(CN)

requires a fume hood. While less volatile than NaCN, it is still acutely toxic.

-

-

Solvation: Add anhydrous DMF (20 mL) via syringe. If using TMEDA, add it at this stage.

-

Degassing: Sparge the mixture with Nitrogen for 15 minutes. This is critical; oxygen poisons the Pd(0) catalyst.

-

Reaction: Seal the vessel and heat to 100°C in an oil bath. Stir vigorously.

-

Monitoring: Monitor by HPLC or GC-MS. The reaction typically reaches completion in 4–8 hours. Look for the disappearance of the bromide peak (M+) and appearance of the nitrile (M-Br+CN).

-

-

Workup (Quenching): Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and quench by slowly adding 10% aqueous Ammonium Hydroxide (NH

OH) or Ethylenediamine.-

Chemistry: The amine/ammonia complexes the Zinc and Copper salts, moving them to the aqueous phase.

-

-

Extraction: Wash the organic layer with water (3 x 30 mL) and brine (1 x 30 mL). Dry over Na

SO -

Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-10% Ethyl Acetate in Hexanes).

-

Expected Yield: 85–95%.

-

Physical State: White to off-white crystalline solid or oil.

-

Alternative Route: "Green" Cyanation using K [Fe(CN) ]

For laboratories restricting zinc or highly toxic cyanide sources, Potassium Ferrocyanide is a non-toxic alternative.

-

Catalyst System: Pd(OAc)

(1 mol%) / CM-Phos (2 mol%). -

Reagent: K

[Fe(CN) -

Base: Na

CO -

Solvent: DMAc/Water (10:1).

-

Conditions: 100°C, 12 hours.

-

Mechanism: Slow release of cyanide prevents catalyst poisoning.

Part 3: Visualization & Workflows

Synthetic Pathway Diagram

The following diagram illustrates the decision logic and the catalytic cycle for the primary route.

Caption: Figure 1. Strategic selection and catalytic flow for the synthesis of 3-Methyl-4-(trifluoromethoxy)benzonitrile.

Safety & Waste Management Workflow

Cyanation reactions require strict safety protocols.

Caption: Figure 2.[5] Mandatory safety workflow for handling cyanide waste streams.

Part 4: Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by O | Ensure rigorous degassing.[6] Switch to slow-release cyanide source (K |

| Formation of Homocoupling (Ar-Ar) | Reductive elimination without CN. | Increase the concentration of the cyanide source; ensure temperature is sufficient (100°C). |

| Debromination (Ar-H) | Hydride source present (wet solvent). | Use strictly anhydrous DMF/DMAc. |

| Dark/Black Reaction Mixture | Pd precipitation (Pd black). | Ligand instability. Use Xantphos or dppf; avoid simple phosphines like PPh |

Part 5: References

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[7] Link

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[2] Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society.[2][8] Link

-

Cohen, D. T., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Link

-

U.S. Environmental Protection Agency. (2025). Chemical Dashboard: 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene.[9]Link

-

Takagi, K., et al. (1973). Synthesis of Aromatic Nitriles from Halides.[2][6][10][11][12] Bulletin of the Chemical Society of Japan. (Foundational reference for Pd-cyanation). Link

Sources

- 1. 3-[4-(TrifluoroMethyl)phenyl]benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. rsc.org [rsc.org]

- 5. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

The Ascendant Role of Trifluoromethoxybenzonitriles in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties to overcome perennial challenges in drug discovery. Among the arsenal of fluorinated motifs, the trifluoromethoxybenzonitrile scaffold has emerged as a particularly compelling structural framework. This in-depth technical guide provides a comprehensive analysis of the role of trifluoromethoxybenzonitriles in medicinal chemistry, designed for researchers, scientists, and drug development professionals. We will dissect the individual and synergistic contributions of the trifluoromethoxy and benzonitrile moieties, explore synthetic strategies, and examine their application in diverse therapeutic areas, supported by field-proven insights and detailed methodologies.

Deconstructing the Trifluoromethoxybenzonitrile Scaffold: A Union of Potent Moieties

The trifluoromethoxybenzonitrile core is a tale of two powerful functional groups, each bringing a unique and valuable set of properties to a drug candidate. Understanding their individual contributions is key to appreciating their synergistic impact.

The Trifluoromethoxy Group: A "Super-Halogen" for Enhanced Drug-Like Properties

The trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to confer a range of desirable attributes upon a parent molecule.[1][2] It is often considered a "super-halogen" or a bioisostere for halogens like chlorine, but with distinct advantages.[1]

-

Metabolic Stability: The high bond strength of the C-F bonds in the trifluoromethoxy group renders it exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This "metabolic blocking" can significantly increase a drug's half-life and improve its pharmacokinetic profile.[4] Studies on compounds like 4-trifluoromethoxyaniline have shown that the trifluoromethoxy-substituent is metabolically stable with no evidence of O-detrifluoromethylation.[5]

-

Lipophilicity and Permeability: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[4] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is crucial for central nervous system (CNS) drug discovery.[6]

-

Modulation of Electronic Properties: The trifluoromethoxy group is strongly electron-withdrawing, which can significantly alter the electronic environment of the aromatic ring.[1] This can influence the pKa of nearby functional groups and modulate interactions with biological targets.

The Benzonitrile Moiety: A Versatile Synthetic Handle and Pharmacophoric Element

The benzonitrile group (a benzene ring with a nitrile, -C≡N, substituent) is another key player in the trifluoromethoxybenzonitrile scaffold, offering both synthetic versatility and direct contributions to biological activity.

-

Synthetic Versatility: The nitrile group is a valuable synthetic handle that can be transformed into a variety of other functional groups, including amines, amides, tetrazoles, and other heterocycles.[7] This allows for late-stage diversification of a drug candidate to explore structure-activity relationships (SAR).

-

Pharmacophoric Interactions: The nitrile group can act as a hydrogen bond acceptor, participating in key interactions with biological targets. Its linear geometry and electronic properties also allow it to serve as a bioisostere for other functional groups, such as a carbonyl group.

-

Metabolic Resistance: The nitrile group itself is generally resistant to metabolism, further contributing to the overall metabolic stability of the molecule.

The Synergy of Combination: Physicochemical and Pharmacological Advantages

The true power of the trifluoromethoxybenzonitrile scaffold lies in the synergistic interplay between its two core components. The combination of the lipophilic and metabolically robust trifluoromethoxy group with the synthetically versatile and polar nitrile group provides medicinal chemists with a powerful tool to optimize multiple drug-like properties simultaneously.

The strong electron-withdrawing nature of both the trifluoromethoxy and nitrile groups renders the aromatic ring electron-deficient, which can influence its reactivity and interactions with biological targets.[7] This electronic modulation, coupled with the steric bulk of the trifluoromethoxy group, can lead to enhanced binding affinity and selectivity for the target protein.

Below is a table summarizing the key physicochemical properties of a representative trifluoromethoxybenzonitrile isomer:

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | [8] |

| Molecular Weight | 187.12 g/mol | [8] |

| XLogP3 | 2.6 | [8] |

| Boiling Point | 193 °C | [9] |

| Density | 1.31 g/cm³ | [9] |

Synthetic Strategies for Trifluoromethoxybenzonitriles

The synthesis of trifluoromethoxybenzonitriles can be approached through several routes, often starting from commercially available materials. The choice of synthetic pathway depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common strategy involves the introduction of the trifluoromethoxy and nitrile groups onto a benzene ring through a series of well-established reactions. The following diagram illustrates a generalized synthetic workflow:

Caption: A generalized synthetic workflow for trifluoromethoxybenzonitriles.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-(trifluoromethoxy)benzonitrile (Conceptual)

The synthesis of specific isomers, such as 4-amino-3-(trifluoromethoxy)benzonitrile, often requires a multi-step approach with careful control of regioselectivity. While not extensively documented, a plausible route can be conceptualized based on established organic chemistry principles.[3][9][10]

Step 1: Nitration of a Substituted Precursor A suitable starting material, such as a trifluoromethoxy-substituted aniline, would undergo electrophilic nitration to introduce a nitro group at the desired position. The directing effects of the existing substituents would be crucial for achieving the correct regiochemistry.

Step 2: Conversion to the Nitrile The aniline functionality can be converted to a nitrile via a Sandmeyer reaction. This involves diazotization of the amino group followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to the corresponding amine. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

The unique properties of the trifluoromethoxybenzonitrile scaffold have led to its exploration in a variety of therapeutic areas.

Kinase Inhibitors

The trifluoromethoxybenzonitrile moiety has been incorporated into the design of various kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. The scaffold can provide a rigid core for the presentation of pharmacophoric elements that interact with the kinase active site. The metabolic stability conferred by the trifluoromethoxy group is particularly advantageous in this context, as kinase inhibitors are often subject to extensive metabolism.

-

Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors: Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML).[11][12][13] Several FLT3 inhibitors are in development, and the trifluoromethoxybenzonitrile scaffold has been explored as a potential core for these agents. The nitrile group can act as a key hydrogen bond acceptor in the hinge region of the kinase, while the trifluoromethoxy group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key enzyme in B-cell signaling and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[1][14][15][16][17] The trifluoromethoxybenzonitrile scaffold has been investigated in the design of novel BTK inhibitors.

Central Nervous System (CNS) Agents

The ability of the trifluoromethoxy group to enhance lipophilicity and blood-brain barrier penetration makes the trifluoromethoxybenzonitrile scaffold attractive for the development of CNS-acting drugs.[6]

-

Allosteric Modulators: The scaffold has been explored in the design of allosteric modulators of receptors in the CNS.[2][8][18][19] Allosteric modulators offer the potential for greater selectivity and a more favorable side-effect profile compared to traditional orthosteric ligands.

Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic properties.[6][20][21][22][23] The trifluoromethoxybenzonitrile scaffold has been incorporated into the design of novel SARMs.[20]

Caption: The relationship between the trifluoromethoxybenzonitrile scaffold, its key properties, and therapeutic applications.

ADME/Tox Profile: Considerations for Drug Development

While the trifluoromethoxybenzonitrile scaffold offers many advantages, a thorough evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile is essential for successful drug development.

-

Metabolism: As previously discussed, the trifluoromethoxy group is highly resistant to metabolism.[5] However, other parts of the molecule may still be susceptible to metabolic transformation. A comprehensive metabolic profiling study is necessary to identify potential metabolites and metabolic pathways.

-

Toxicity: The introduction of fluorine can sometimes lead to unforeseen toxicity. Therefore, a full toxicological assessment, including in vitro cytotoxicity assays and in vivo toxicity studies, is crucial. The potential for the formation of reactive metabolites should also be investigated.

-

Pharmacokinetics: The high lipophilicity of the trifluoromethoxy group can sometimes lead to high plasma protein binding or sequestration in adipose tissue, which can affect the pharmacokinetic profile of the drug. Careful optimization of the overall molecular properties is necessary to achieve a balanced pharmacokinetic profile.

Future Perspectives and Conclusion

The trifluoromethoxybenzonitrile scaffold represents a valuable and increasingly utilized structural motif in modern medicinal chemistry. Its unique combination of metabolic stability, lipophilicity, and synthetic versatility provides a powerful platform for the design of novel therapeutics across a range of disease areas. As our understanding of the subtle effects of fluorine on drug-target interactions and ADME/Tox properties continues to grow, we can expect to see the trifluoromethoxybenzonitrile scaffold play an even more prominent role in the development of the next generation of medicines. The continued development of novel synthetic methodologies for the efficient and selective synthesis of functionalized trifluoromethoxybenzonitriles will further accelerate the exploration of this promising scaffold in drug discovery.

References

-

The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885. [Link]

-

Synthesis of 4-amino-3-nitrotetrafluoroethoxybenzene production. PrepChem.com. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). ACS Omega, 6(41), 26975-26993. [Link]

-

Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. (2023). Molecules, 28(14), 5565. [Link]

-

3-(Trifluoromethoxy)benzonitrile. PubChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry, 4, 15. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry, 4, 15. [Link]

-

Selective androgen receptor modulator. Wikipedia. [Link]

- An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Bruton's Tyrosine Kinase Inhibitors: Recent Updates. (2024). Cancers, 16(4), 748. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

-

BTK Inhibitors in B-Cell Malignancies. Oncology Nursing News. [Link]

-

FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms. Blood Cancer Journal, 10(11), 1-11. [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). Pharmaceuticals, 14(7), 689. [Link]

-

Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. (2010). Current Opinion in Clinical Nutrition and Metabolic Care, 13(3), 261-267. [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2020). iScience, 23(11), 101467. [Link]

-

FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. (2017). Blood Reviews, 31(4), 243-252. [Link]

-

The Evolving Role of FLT3 Inhibitors in Acute Myeloid Leukemia. Journal of Hematology & Oncology. [Link]

-

METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

-

FLT3 inhibitors: Recent advances and problems for clinical application. Cancer Science. [Link]

-

Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. Frontiers in Oncology. [Link]

-

Bruton's tyrosine kinase (BTK) inhibitors for the treatment of primary central nervous system lymphoma (PCNSL): current progress and latest advances. (2024). Leukemia & Lymphoma, 65(7), 882-894. [Link]

-

Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Nuclear Medicine Technology. [Link]

-

Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. (2023). Molecular Neurobiology, 60(12), 7238-7252. [Link]

-

Selective Androgen Receptor Modulators (SARMs) in Sports: A Review. (2021). Journal of Human Sport and Exercise, 16(3), 548-559. [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. ResearchGate. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

-

An Imaging Agent ([18F]FETrp) with Positron Emission Tomography/Computed Tomography for Visualizing Brain, Breast, and Neuroendocrine Tumors. National Cancer Institute. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry, 63(12), 6245-6287. [Link]

-

PET Scan Imaging Agents. End Brain Cancer Initiative. [Link]

-

Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. (2025). Science, 386(6725), eado1317. [Link]

-

Chemical drivers of crop development: A review on agrochemical interventions. Heliyon. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. [Link]

-

[¹⁸F]Trifluoromethylated PET imaging agents [¹⁸F]Celecoxib and [¹⁸F]TFMISO. ResearchGate. [Link]

-

Towards Green Chemistry - a case study of PFAS in agricultural uses. WUR eDepot. [Link]

-

Crop Protection Case Study. Inkemia Green Chemicals. [Link]

Sources

- 1. memoinoncology.com [memoinoncology.com]

- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. swolverine.com [swolverine.com]

- 7. Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Developments and challenges of FLT3 inhibitors in acute myeloid leukemia [frontiersin.org]

- 14. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncnursingnews.com [oncnursingnews.com]

- 16. mdpi.com [mdpi.com]

- 17. Bruton's tyrosine kinase (BTK) inhibitors for the treatment of primary central nervous system lymphoma (PCNSL): current progress and latest advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 22. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

The "Super-Methoxy" Substituent: A Technical Guide to the Discovery and History of Trifluoromethoxy Compounds

Abstract

The trifluoromethoxy (OCF3) group, once a synthetic curiosity, has ascended to a position of prominence in medicinal chemistry, agrochemicals, and materials science. Its unique electronic and steric properties—conferring a blend of high lipophilicity, metabolic stability, and potent electron-withdrawing character—render it a powerful tool for molecular design. This guide provides an in-depth exploration of the OCF3 group's journey, from its initial synthesis to its current status as a "super-methoxy" or "pseudo-halogen" substituent. We will examine the chronological evolution of synthetic methodologies, from harsh classical procedures to modern, mild, and selective reactions. Furthermore, we will quantify the profound impact of the OCF3 moiety on critical physicochemical properties and showcase its strategic deployment in FDA-approved pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of trifluoromethoxy-substituted compounds in their work.

The Dawn of a New Substituent: Early Discoveries and Syntheses

The story of the trifluoromethoxy group is a chapter within the broader history of organofluorine chemistry, a field pioneered by the Belgian chemist Frédéric Swarts in the 1890s. While Swarts' work on halogen exchange reactions (the Swarts reaction) laid the foundation for creating carbon-fluorine bonds, the first synthesis of a trifluoromethyl ether was reported later by Booth and Burchfield in 1935 [1][2][3]. Their work marked the initial, albeit challenging, creation of the C-O-CF3 linkage.

However, the synthesis of aryl trifluoromethyl ethers, the class of compounds that would later dominate applications, remained a significant hurdle. It was not until 1955 that a practical, albeit harsh, method was developed by the Ukrainian chemist L. M. Yagupol'skii [1][4][5]. This classical two-step approach became the foundational method for accessing trifluoromethoxyarenes for decades. The causality behind this method was rooted in the need to first activate the methyl group of an anisole derivative toward halogen exchange, as direct fluorination was not feasible. The process involved:

-

Radical Chlorination: The methyl group of a substituted anisole is exhaustively chlorinated to a trichloromethyl ether (-OCCl3) using radical conditions, often at high temperatures.

-

Halogen Exchange (Halex): The resulting trichloromethyl group is then subjected to a fluoride source, such as antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5), to exchange the chlorine atoms for fluorine[1][5]. This second step is a direct application of the principles established by Swarts.

This classical method, while groundbreaking, suffered from severe limitations, including the use of highly toxic reagents, extreme reaction conditions (high temperatures), and poor functional group compatibility, restricting its application to robust molecular scaffolds[5].

The Evolution of Synthetic Strategy: From Brute Force to Finesse

The inherent limitations of the Yagupol'skii method spurred a multi-decade search for milder and more versatile ways to install the OCF3 group. Modern synthetic chemistry has answered this call, providing a toolbox of reagents and reactions categorized by their mechanistic approach: electrophilic, nucleophilic, and radical.

Electrophilic Trifluoromethoxylation

The conceptual goal of electrophilic trifluoromethoxylation is the reaction of a nucleophile (like an alcohol or phenol) with an electrophilic "OCF3+" source. However, creating a true "OCF3+" cation is synthetically challenging. Instead, reagents have been developed that transfer the OCF3 group via an oxidative pathway. The development of hypervalent iodine reagents, such as Togni reagents , marked a significant breakthrough for electrophilic trifluoromethylation (-CF3)[6][7]. While direct O-trifluoromethylation of phenols with these reagents is often low-yielding and plagued by competing C-trifluoromethylation at the aromatic ring, they have proven effective for aliphatic alcohols, especially when activated by a Lewis acid like a zinc salt[8][9].

Nucleophilic Trifluoromethoxylation

This strategy involves reacting an electrophile (e.g., an aryl halide) with a nucleophilic "⁻OCF3" source. The primary challenge here is the inherent instability of the trifluoromethoxide anion (CF3O⁻), which can readily decompose. Early methods relied on silver trifluoromethoxide (AgOCF3), which could be generated in situ and used in copper-mediated reactions with aryl halides or diazonium salts[10].

A significant modern advancement has been the development of shelf-stable reagents that can release the trifluoromethoxide anion under basic conditions without the need for silver. This approach enhances the practicality and cost-effectiveness of nucleophilic trifluoromethoxylation.

The following protocol is adapted from recent literature describing a silver-free method using a stable precursor that releases the trifluoromethoxide anion upon activation with a base[11].

-

Reagent Preparation: The trifluoromethoxylation reagent, (E)-O-trifluoromethyl-benzaldoxime (TFBO), is prepared as a stable, crystalline solid.

-

Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Nitrogen), add the alkyl halide substrate (1.0 equiv.), the TFBO reagent (5.0 equiv.), and a suitable base such as cesium carbonate (Cs2CO3, 3.5 equiv.).

-

Solvent and Conditions: Add anhydrous dimethylacetamide (DMA) as the solvent. Seal the vial and heat the reaction mixture to 70 °C.

-

Monitoring and Workup: Monitor the reaction progress by ¹⁹F NMR or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water to remove the base and byproducts.

-

Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired trifluoromethyl ether.

This modern approach demonstrates the field's progression towards operationally simple, scalable, and functional-group-tolerant methods.

Radical Trifluoromethoxylation

The most recent frontier in this field is the development of radical reactions, particularly those that can directly functionalize C-H bonds. These methods offer unparalleled synthetic efficiency by avoiding the need for pre-functionalized starting materials. Photocatalysis has been a key enabling technology.

In these reactions, a reagent is designed to homolytically cleave under visible light irradiation, generating a highly reactive trifluoromethoxy radical (•OCF3). This radical can then be trapped by an aromatic ring, leading to the C-H functionalized product after a subsequent oxidation and deprotonation sequence[4][12].

The "Super-Methoxy" Effect: Impact on Physicochemical Properties

The trifluoromethoxy group's value in molecular design stems from the dramatic and predictable ways it alters a molecule's properties compared to its hydrogen, methoxy (-OCH3), or trifluoromethyl (-CF3) analogues.

-

Lipophilicity: The OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. Lipophilicity, often measured by the Hansch parameter (π), quantifies a substituent's contribution to a molecule's partitioning between octanol and water (logP). A higher π value indicates greater lipophilicity, which can enhance membrane permeability and bioavailability[13][14]. The OCF3 group significantly increases lipophilicity, often more than the already potent CF3 group.

-

Electronic Effects: The three highly electronegative fluorine atoms make the OCF3 group a powerful electron-withdrawing group through induction. This significantly lowers the pKa of nearby basic groups (like anilines) and alters the electron density of aromatic rings. Unlike the methoxy group, which is an electron-donating group via resonance, the OCF3 group's oxygen lone pairs are poorly donated due to the strong pull of the fluorine atoms, diminishing its ability to act as a hydrogen bond acceptor[15].

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry[14]. This inherent strength makes the OCF3 group highly resistant to oxidative metabolism, a common pathway for drug degradation. Replacing a metabolically labile group (like -OCH3, which can be O-demethylated) with -OCF3 is a classic strategy to block metabolic hotspots, thereby increasing a drug's half-life and reducing patient dosage.

-

Conformation: The OCF3 group imposes a unique conformational constraint. On an aromatic ring, it prefers to orient itself orthogonally to the plane of the ring[2]. This fixed, perpendicular orientation can be exploited to probe or block specific binding pockets in a protein target, potentially increasing binding affinity and selectivity.

The following table provides a quantitative comparison of these effects on the aniline scaffold.

| Substituent (at para position) | Hansch Lipophilicity (π) | pKa (of conjugate acid) | LogP (Calculated for Aniline) |

| -H (Aniline) | 0.00 | 4.58 - 4.87[16][17] | 0.90 |

| -OCH3 (p-Anisidine) | -0.02 | 5.36[16] | 1.10 |

| -CF3 (4-Trifluoromethylaniline) | +0.88[14] | ~3.5 (estimated) | 2.58 |

| -OCF3 (4-Trifluoromethoxyaniline) | +1.04[13][14] | ~3.7 (estimated) | 2.82 |

LogP values calculated using standard chemical software. pKa values for CF3 and OCF3 anilines are estimated based on their strong electron-withdrawing nature; precise experimental values vary slightly by source.

Case Studies in Drug Discovery: The OCF3 Group in Action

The unique combination of properties described above makes the trifluoromethoxy group a highly valuable substituent in modern drug design. Despite the synthetic challenges, its incorporation has led to several successful FDA-approved drugs across diverse therapeutic areas[14][18][19].

Case Study 1: Riluzole (Amyotrophic Lateral Sclerosis)

Riluzole is one of the few treatments available for the neurodegenerative disease amyotrophic lateral sclerosis (ALS). Its primary mechanism involves modulating glutamate neurotransmission in the central nervous system. To be effective, Riluzole must cross the blood-brain barrier (BBB), a highly selective membrane that protects the brain. The strategic inclusion of the trifluoromethoxy group was critical to its success. The high lipophilicity conferred by the OCF3 group significantly enhances the drug's ability to permeate the BBB, allowing it to reach its site of action[13][14]. This is a classic example of using the OCF3 group to optimize a drug's pharmacokinetic profile.

Case Study 2: Delamanid (Tuberculosis)

Delamanid is a crucial medication for treating multi-drug-resistant tuberculosis. The core of the Delamanid molecule is a nitroimidazooxazole scaffold. In this context, the trifluoromethoxy-substituted phenoxy moiety is a key part of the molecule's structure. While specific structure-activity relationship studies pinpointing the OCF3 group are proprietary, its role can be understood from fundamental principles. It contributes to the molecule's overall lipophilicity, which is essential for penetrating the waxy cell wall of Mycobacterium tuberculosis. Furthermore, its high metabolic stability likely contributes to the drug's favorable half-life, a critical factor in treating chronic infections like tuberculosis[20].

Case Study 3: Sonidegib (Basal Cell Carcinoma)

Sonidegib is an inhibitor of the Hedgehog signaling pathway, used to treat locally advanced basal cell carcinoma. The trifluoromethoxy group is appended to a pyridine ring within the complex scaffold. Its role is multifaceted. The strong electron-withdrawing nature of the OCF3 group modulates the electronics of the pyridine ring, which can be crucial for establishing optimal binding interactions with the target protein, Smoothened. Concurrently, it enhances metabolic stability and provides the necessary lipophilicity to ensure good oral bioavailability and distribution to the tumor tissue.

Conclusion and Future Outlook

The journey of the trifluoromethoxy group from a laboratory curiosity, synthesized under brutal conditions, to a sophisticated tool in the hands of medicinal chemists is a testament to the advancement of synthetic organic chemistry. The development of mild, selective, and scalable methods, particularly radical C-H functionalization, continues to lower the barrier to its use. As our understanding of its subtle effects on molecular conformation, protein-ligand interactions, and metabolic pathways deepens, the OCF3 group is poised to become an even more prevalent feature in the next generation of pharmaceuticals, agrochemicals, and advanced materials. The "super-methoxy" substituent, once a challenge to be overcome, is now firmly established as a powerful solution for designing molecules with superior performance.

References

-

Dix, S., Golz, P., Schmid, J.R., Riedel, S., & Hopkinson, M.N. (2021). Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Chemistry – A European Journal, 27(45), 11554-11558. Available at: [Link]

-

Booth, H. S., & Burchfield, P. E. (1935). The Preparation and Properties of Carbonyl Fluoride. Journal of the American Chemical Society, 57(11), 2070–2071. Available at: [Link]

-

Feng, P., Lee, K.N., Lee, J.W., Zhan, C., & Ngai, M.Y. (2018). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. Angewandte Chemie International Edition, 57(17), 4673-4677. Available at: [Link]

-

Ponomarenko, M.V., & Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Available at: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. Available at: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139-7144. Available at: [Link]

-

Bode, J. W. (2012). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. Available at: [Link]

-

Navarrini, W., & DesMarteau, D. D. (2000). Organic hypofluorites and their new role in industrial fluorine chemistry. Journal of Fluorine Chemistry, 101(1), 9-21. Available at: [Link]

-

Ngai, M. Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6, 7139-7144. Available at: [Link]

-

Togni, A., et al. (2011). 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses, 88, 141. Available at: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Liang, T. (2012). Silver-Mediated Trifluoromethoxylation of Aryl Nucleophiles and Synthesis of 3-Deoxy-3-Fluoromorphine. Harvard DASH. Available at: [Link]

-

McLaughlin, M. (2012). Electrophilic Fluorination. Bryn Mawr College. Available at: [Link]

-

Soloshonok, V. A., & Mykhailiuk, P. K. (2022). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Journal of Fluorine Chemistry, 257-258, 109978. Available at: [Link]

-

Prakash, G. K. S., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(7), 793-802. Available at: [Link]

-

Beheshti, S., et al. (2023). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. RSC Advances, 13, 33503-33519. Available at: [Link]

-

Zhang, W., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Nature Communications, 11(1), 767. Available at: [Link]

-

Ngai, M. Y., et al. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Angewandte Chemie International Edition, 53(52), 14498-14502. Available at: [Link]

-

Orthocresol. (2016). How to compare acidity in the following aniline derivatives? Chemistry Stack Exchange. Available at: [Link]

-

Togni, A., et al. (2020). Facile Access to AgOCF3 and Its New Applications as a Reservoir for OCF2 for the Direct Synthesis of N−CF3, Aryl or Alkyl Carbamoyl Fluorides. Chemistry – A European Journal, 26(48), 10899-10903. Available at: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Ponomarenko, M.V., & Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

-

Filo. (2024). Compare the basicity of aniline, 4-nitroaniline, 4-methoxyaniline and methylamine. Filo. Available at: [Link]

-

Roy, R. K., & Singh, P. P. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Trade Science Inc. Available at: [Link]

-

Qing, F. L., et al. (2021). Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes. Chemistry – A European Journal, 27(1), 359-365. Available at: [Link]

-

Zhylina, O., et al. (2024). Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study. Molecules, 29(24), 5431. Available at: [Link]

-

Umemoto, T., et al. (2007). CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent. The Journal of Organic Chemistry, 72(18), 6653-6663. Available at: [Link]

-

Urata, S., et al. (2004). Analysis of the intermolecular interactions between CH3OCH3, CF3OCH3, CF3OCF3, and CH2F2, CHF3. Journal of Computational Chemistry, 25(3), 447-459. Available at: [Link]

-

Yildiz, M., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. Available at: [Link]

-

Kumar, A., et al. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Organic & Biomolecular Chemistry, 18(17), 3327-3331. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 4. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brynmawr.edu [brynmawr.edu]

- 7. Togni Reagent II - Enamine [enamine.net]

- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]